2-Ethyl-6-methyl-2,3-dihydro-1,4-dithiine
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Overview
Description
2-Ethyl-6-methyl-2,3-dihydro-1,4-dithiine is a heterocyclic organic compound characterized by a six-membered ring containing two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-methyl-2,3-dihydro-1,4-dithiine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-ethyl-3-methylthiophene with sulfur and a suitable oxidizing agent. The reaction is carried out under reflux conditions in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-6-methyl-2,3-dihydro-1,4-dithiine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the ring, enhancing its chemical versatility.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-Ethyl-6-methyl-2,3-dihydro-1,4-dithiine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-methyl-2,3-dihydro-1,4-dithiine involves its interaction with molecular targets such as enzymes and receptors. The sulfur atoms in the ring can form coordination complexes with metal ions, influencing various biochemical pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity.
Comparison with Similar Compounds
2,3-Dihydrothieno[3,4-b][1,4]dioxine: Similar in structure but contains oxygen atoms instead of sulfur.
3,4-Ethylenedithiothiophene: Contains a similar thiophene ring but with different substituents.
1,4-Dithiin, 2,3-dihydro-5,6-dimethyl-, 1,1,4,4-tetraoxide: Another sulfur-containing heterocycle with different functional groups.
Uniqueness: 2-Ethyl-6-methyl-2,3-dihydro-1,4-dithiine is unique due to its specific substitution pattern and the presence of sulfur atoms, which impart distinct chemical and biological properties compared to its oxygen-containing analogs.
Properties
CAS No. |
61947-24-8 |
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Molecular Formula |
C7H12S2 |
Molecular Weight |
160.3 g/mol |
IUPAC Name |
2-ethyl-6-methyl-2,3-dihydro-1,4-dithiine |
InChI |
InChI=1S/C7H12S2/c1-3-7-5-8-4-6(2)9-7/h4,7H,3,5H2,1-2H3 |
InChI Key |
HOJFGMXIBCFAMC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CSC=C(S1)C |
Origin of Product |
United States |
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